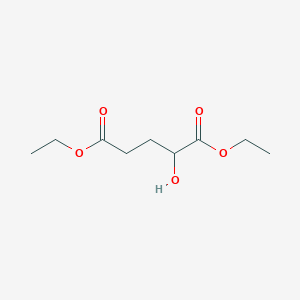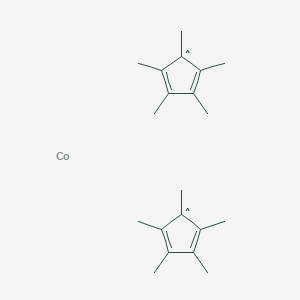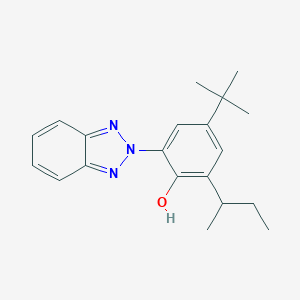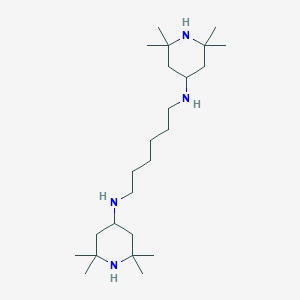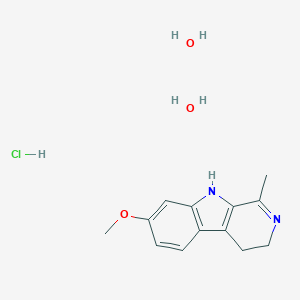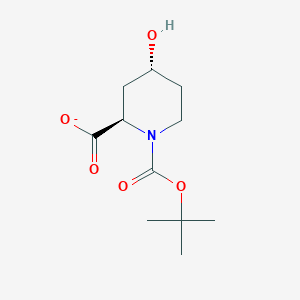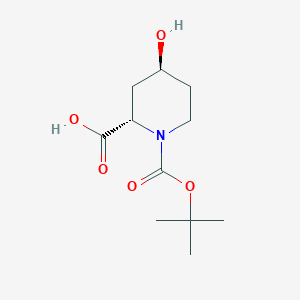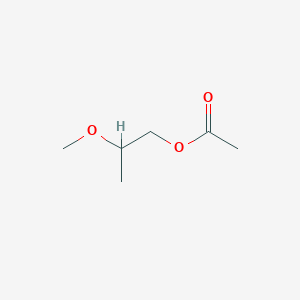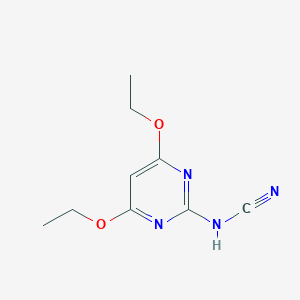
Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI) is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Cyanamide's mechanism of action is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various metabolic pathways. In plants, Cyanamide is thought to induce bud break by inhibiting the activity of enzymes involved in the biosynthesis of abscisic acid, a plant hormone that regulates dormancy. In humans, Cyanamide is believed to block the metabolism of alcohol by inhibiting the activity of enzymes involved in alcohol metabolism.
Biochemische Und Physiologische Effekte
Cyanamide has been shown to have various biochemical and physiological effects, depending on the application. In plants, Cyanamide can induce bud break, improve fruit set, and increase yield. In humans, Cyanamide can reduce alcohol cravings and block the metabolism of alcohol, leading to increased blood alcohol levels. In materials science, Cyanamide can act as a precursor for the synthesis of various materials, including ceramics and polymers.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanamide has several advantages for lab experiments, including its low cost, easy availability, and versatility in various applications. However, Cyanamide also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of Cyanamide, including its potential use as a plant growth regulator in other crops, its potential use in treating other addictions besides alcoholism, and its potential use as a precursor for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand Cyanamide's mechanism of action and potential toxicity, as well as to develop safer and more efficient synthesis methods.
In conclusion, Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI) is a chemical compound that has potential applications in various fields, including agriculture, medicine, and materials science. Its mechanism of action is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various metabolic pathways. Cyanamide has several advantages for lab experiments, including its low cost and versatility, but also has some limitations, such as its potential toxicity. There are several future directions for the study of Cyanamide, including its potential use in other crops, its potential use in treating other addictions, and its potential use as a precursor for the synthesis of new materials.
Synthesemethoden
Cyanamide can be synthesized through the reaction between calcium cyanamide and ethyl orthoformate. This reaction yields (4,6-diethoxy-2-pyrimidinyl)-(9CI) Cyanamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Cyanamide has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, Cyanamide has been used as a plant growth regulator, where it can induce bud break and improve fruit set in crops such as grapes and kiwis. In medicine, Cyanamide has been investigated for its potential use in treating alcoholism, as it can block the metabolism of alcohol and reduce alcohol cravings. In materials science, Cyanamide has been used as a precursor for the synthesis of various materials, including ceramics and polymers.
Eigenschaften
CAS-Nummer |
103355-79-9 |
|---|---|
Produktname |
Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI) |
Molekularformel |
C9H12N4O2 |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
(4,6-diethoxypyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C9H12N4O2/c1-3-14-7-5-8(15-4-2)13-9(12-7)11-6-10/h5H,3-4H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
BFYLLLAPVIHDMH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=N1)NC#N)OCC |
Kanonische SMILES |
CCOC1=CC(=NC(=N1)NC#N)OCC |
Synonyme |
Cyanamide, (4,6-diethoxy-2-pyrimidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




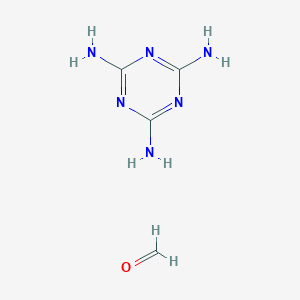
![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)
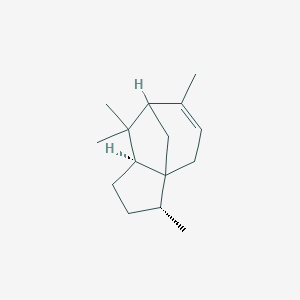
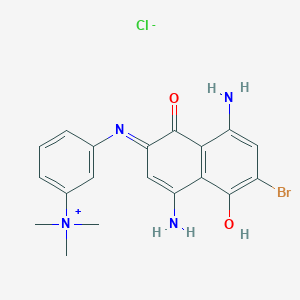
![2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol](/img/structure/B8372.png)
